3-(4-Methoxyphenyl)prop-2-enenitrile
Overview
Description
3-(4-Methoxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C_10H_9NO_2. It is characterized by a phenyl ring substituted with a methoxy group at the 4-position and a prop-2-enenitrile group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate cyanohydrin, which then undergoes dehydration to yield the final product.
Cross-Coupling Reactions: Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bond between the phenyl ring and the prop-2-enenitrile group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of catalysts and reaction conditions is optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 3-(4-methoxyphenyl)prop-2-enamide.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 3-(4-methoxyphenyl)prop-2-enamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like ammonia and amines are used in substitution reactions.
Major Products Formed:
Oxidation: 3-(4-Methoxyphenyl)prop-2-enamide
Reduction: 3-(4-Methoxyphenyl)prop-2-enamine
Substitution: Various substituted nitriles and amines
Scientific Research Applications
3-(4-Methoxyphenyl)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)prop-2-enenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)prop-2-enenitrile is similar to other compounds with phenyl rings substituted with different functional groups. Some similar compounds include:
3-(4-Methoxyphenyl)propionic acid: This compound has a carboxylic acid group instead of the nitrile group.
4-Methoxybenzaldehyde: This compound lacks the prop-2-enenitrile group and has an aldehyde group instead.
3-(4-Methoxyphenyl)prop-2-enamide: This compound has an amide group instead of the nitrile group.
Properties
IUPAC Name |
3-(4-methoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBCNHHPIBKYBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28446-68-6 | |
Record name | 4-Methoxycinnamonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28446-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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